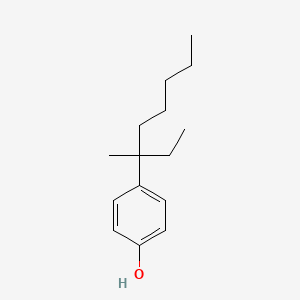

4-(1-Ethyl-1-methylhexyl)phenol

描述

Contextualization within Branched Alkylphenols and Nonylphenol Isomer Research

Branched alkylphenols, including the extensive family of nonylphenol isomers, are compounds of significant environmental concern due to their widespread use and potential as endocrine disruptors. acs.orgescholarship.org Nonylphenols are technically a complex mixture of numerous isomers, with estimates suggesting over 100 possible structures. escholarship.orgnih.gov This complexity presents a significant challenge in environmental analysis and risk assessment. tandfonline.comnih.gov

Research has increasingly demonstrated that the biological effects and environmental fate of nonylphenol are not uniform across all its isomers. acs.orgacs.orgnih.gov Different isomers can exhibit varying degrees of estrogenic activity, with some being more potent endocrine disruptors than others. acs.org Similarly, the biodegradability of nonylphenol isomers is structure-dependent, meaning some isomers may persist in the environment longer than others. acs.orgnih.gov This isomer-specific behavior highlights the inadequacy of treating nonylphenol as a single chemical entity in scientific studies and regulatory frameworks. escholarship.orgnih.gov The development of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), has been pivotal in separating and identifying individual isomers within technical mixtures. nih.govusgs.gov

Academic Significance and Research Gaps Pertaining to 4-(1-Ethyl-1-methylhexyl)phenol

The primary academic significance of this compound stems from its identity as a distinct and commercially available nonylphenol isomer. sigmaaldrich.comisotope.com Its availability as a certified analytical standard allows for precise, isomer-specific studies, which are critical for a more accurate understanding of the environmental risks associated with nonylphenol contamination. sigmaaldrich.com The European Chemicals Agency (ECHA) has included this compound on its Candidate List of Substances of Very High Concern (SVHC) due to its endocrine-disrupting properties, further underscoring its regulatory and scientific importance. edlists.org

Despite its availability as a standard and its regulatory status, a significant research gap exists regarding the specific biological and environmental properties of this compound. While extensive research has been conducted on technical nonylphenol mixtures and some other specific isomers, detailed studies on the estrogenic potency, toxicokinetics, and biodegradation pathways of this compound are notably scarce in publicly available scientific literature. acs.orgescholarship.orgnih.gov

This lack of isomer-specific data for this compound represents a critical knowledge gap. Understanding the unique properties of this isomer is essential for:

Accurate Risk Assessment: Without specific data on its endocrine activity and toxicity, the true risk it poses to human health and the environment cannot be fully evaluated.

Environmental Fate Modeling: Knowledge of its specific biodegradation rates and pathways is necessary to predict its persistence and accumulation in different environmental compartments.

Effective Regulation: Isomer-specific data is crucial for developing targeted and effective environmental regulations for nonylphenols.

Future research should therefore prioritize the investigation of the specific toxicological and environmental characteristics of this compound to fill these critical data voids.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52427-13-1 |

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| Appearance | Neat |

| Storage Temperature | -20°C |

This data is compiled from publicly available information from chemical suppliers. sigmaaldrich.comisotope.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-methyloctan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-6-7-12-15(3,5-2)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKQQJZGUCFUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872584 | |

| Record name | 4-(1-Ethyl-1-methylhexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52427-13-1 | |

| Record name | 4-(1-Ethyl-1-methylhexyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52427-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethyl-1-methylhexyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052427131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Ethyl-1-methylhexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-ethyl-1-methylhexyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ETHYL-1-METHYLHEXYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH2D75969 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 1 Ethyl 1 Methylhexyl Phenol and Its Isomeric Analogs

Regioselective Synthesis Strategies for Branched Nonylphenol Isomers

Achieving regioselectivity—the control of where the nonyl group attaches to the phenol (B47542) ring, overwhelmingly at the para position—and controlling the specific branching structure of the nonyl group are the primary challenges in synthesizing specific nonylphenol isomers.

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. organic-chemistry.org In the context of nonylphenols, this typically involves reacting phenol with an alkene (e.g., nonene) or an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron trichloride (B1173362) (FeCl₃). organic-chemistry.orgmasterorganicchemistry.com The catalyst activates the alkylating agent, forming a carbocation electrophile that is then attacked by the electron-rich phenol ring. masterorganicchemistry.comyoutube.com

However, this direct approach has significant limitations. The use of mixed nonenes results in a complex blend of isomers. wikipedia.org Furthermore, the carbocation intermediate is prone to rearrangements, leading to the formation of more stable carbocations and, consequently, a wider variety of branched isomers than intended. youtube.comyoutube.com Another issue is polyalkylation, where the first alkyl group activates the phenol ring, making it more susceptible to further alkylation. organic-chemistry.orgyoutube.com

To circumvent the problem of carbocation rearrangement, a two-step alternative involving Friedel-Crafts acylation followed by reduction is often employed. organic-chemistry.org An acyl group is first attached to the phenol ring, and the resulting ketone is then reduced to the desired alkyl group. masterorganicchemistry.com More recent approaches have explored alternative catalysts, such as alkaline ionic liquids, to catalyze the reaction between nonene and phenol, reportedly offering benefits like higher conversion rates, lower reaction temperatures, and easier catalyst separation. google.com

Organometallic reagents provide a powerful and precise tool for constructing specific carbon-carbon bonds, offering a solution to the lack of specificity in traditional Friedel-Crafts alkylation. A key strategy for synthesizing specific nonylphenol isomers involves the use of Grignard (organomagnesium) reagents. wikipedia.org

In this approach, a specific tertiary nonanol is first synthesized via a Grignard reaction. researchgate.netnih.gov For example, to create the 1-ethyl-1-methylhexyl group, an appropriate ketone could be reacted with an ethyl magnesium halide. This precisely constructed tertiary alcohol is then used as the alkylating agent in a Friedel-Crafts reaction with phenol. researchgate.netnih.gov This method prevents the rearrangements that plague direct alkylation with alkenes or simple alkyl halides, allowing for the targeted synthesis of a single, desired isomer.

Other organometallic coupling reactions, such as those involving organocuprates (Gilman reagents) or palladium-catalyzed cross-couplings like the Suzuki reaction, are also standard methods for forming C-C bonds in organic synthesis. wikipedia.orglibretexts.org These reactions typically couple an organometallic component with an organic halide. libretexts.org While broadly applicable, the Grignard-to-tertiary-alcohol route followed by alkylation is a well-documented and effective method for creating the specific tertiary alkylphenols found in technical mixtures. researchgate.netnih.gov

Catalytic hydrogenation in this context is not typically a primary method for forming the alkylphenol itself but is crucial as a related reductive synthesis. Its most significant application is in the reduction of the carbonyl group following a Friedel-Crafts acylation. This acylation-reduction sequence is a powerful strategy to produce linear or specific branched alkylphenols without the risk of skeletal rearrangement of the alkyl chain. organic-chemistry.orgmasterorganicchemistry.com After the acylation step yields a para-acylphenol, the ketone can be reduced to a methylene (B1212753) (–CH₂–) group. Catalysts such as Raney Nickel are effective for this type of reduction. masterorganicchemistry.comgoogle.com

Separately, catalytic hydrogenation is also used to modify the phenol ring itself. The hydrogenation of p-nonylphenol over catalysts like Raney Nickel or palladium on alumina (B75360) (Pd/γ-Al₂O₃) converts the phenol into p-nonyl cyclohexanol (B46403) or 4-nonyl-cyclohexanone, respectively. google.comacs.org This is a distinct transformation for producing valuable chemical intermediates rather than the aromatic phenol. rsc.org

Isomer-Specific Preparation Techniques for High-Purity 4-(1-Ethyl-1-methylhexyl)phenol

The synthesis of high-purity this compound, identified as isomer NP-N in some studies, has been achieved through carefully designed multi-step synthetic routes. researchgate.netresearchgate.net Researchers have reported at least two different methods starting from either 4-benzyloxyacetophenone or phenol to prepare this and other specific branched nonylphenol isomers. researchgate.netresearchgate.net

The most reliable method for ensuring the specific structure of the tertiary carbon attached to the phenol ring is to construct the alkyl group first as a tertiary alcohol using a Grignard reaction, and then use this alcohol to alkylate phenol. researchgate.netnih.gov This prevents carbocation rearrangements and yields the desired isomer with high purity. The structures of these synthesized isomers are typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

The following table summarizes various branched nonylphenol isomers that have been specifically synthesized, including the target compound of this article.

| Isomer Name | Abbreviation | Reported Synthetic Precursor(s) | Reference |

|---|---|---|---|

| This compound | NP-N | 4-Benzyloxyacetophenone or Phenol | researchgate.net, researchgate.net |

| 4-(3'-Methyl-3'-octyl)phenol | 33NP | Tertiary Nonanol via Grignard Reaction | researchgate.net, nih.gov |

| 4-(2'-Methyl-2'-octyl)phenol | 22NP | Tertiary Nonanol via Grignard Reaction | researchgate.net, nih.gov |

| 4-(3',6'-Dimethyl-3'-heptyl)phenol | 363NP | Anisole and 3-bromo-3,6-dimethylheptane | nih.gov, nih.gov |

| 4-(1-Ethyl-1,4-dimethylpentyl)phenol | NP-C | 4-Benzyloxyacetophenone or Phenol | researchgate.net, researchgate.net |

| 4-(1,1,4-Trimethylhexyl)phenol | NP-F | 4-Benzyloxyacetophenone or Phenol | researchgate.net, researchgate.net |

Derivatization Pathways and Chemical Transformations of this compound

The chemical reactivity of this compound is dominated by the phenolic hydroxyl group and the electron-rich aromatic ring. These sites allow for a variety of chemical transformations.

The phenolic hydroxyl group is susceptible to oxidation. Oxidative coupling of phenols is a significant reaction class that proceeds via the formation of a phenoxy radical after a one-electron oxidation. wikipedia.org This oxidation can be initiated by various reagents, including transition metal complexes. wikipedia.org

Once formed, the phenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. This radical can then couple with another radical or add to a neutral phenol molecule. This coupling can result in the formation of new carbon-carbon (C–C) or carbon-oxygen (C–O) bonds, leading to dimers (biphenols, diphenyl ethers) or higher molecular weight polymers. wikipedia.org While selective C-O coupling can be difficult to achieve, C-C coupling is a common pathway. wikipedia.org This reactivity is fundamental to the synthesis of certain polymers and is also a pathway for the environmental degradation of phenolic compounds.

Esterification and Etherification of the Phenolic Moiety

The phenolic hydroxyl group of this compound is a primary site for chemical modification, notably through esterification and etherification reactions. These transformations yield valuable derivatives and are influenced by the steric hindrance imposed by the tertiary alkyl group.

Esterification (O-Acylation): Phenols are known to be bidentate nucleophiles, capable of reacting on the aromatic ring (C-acylation) or at the phenolic oxygen (O-acylation) to form an ester. stackexchange.com In the case of this compound, O-acylation is a key reaction. This process typically involves reacting the phenol with an acyl chloride or acid anhydride. The conditions of the reaction can be tuned to favor the formation of the phenyl ester over the alternative C-acylated hydroxyarylketone. stackexchange.com Specifically, using low concentrations of a catalyst, such as trifluoromethanesulfonic acid (TfOH), has been shown to produce high yields of the O-acylated product. stackexchange.com The resulting esters of sterically hindered phenols are of interest in various chemical applications.

Etherification (O-Alkylation): The conversion of the phenolic hydroxyl group to an ether linkage is another fundamental transformation. This can be achieved through various synthetic methods. One approach involves the copper-catalyzed O-alkylation using alkylsilyl peroxides as alkyl radical precursors, a method that proceeds under mild conditions. rsc.org Another established method is the reaction of the phenol with an alcohol, such as methanol, over a solid acid catalyst like a zeolite or metal oxides. scilit.com For a sterically hindered phenol like this compound, the bulky 1-ethyl-1-methylhexyl group can influence the reaction rate and conditions required for efficient etherification. The presence of a sterically demanding group near the phenolic hydroxyl can necessitate more forcing conditions or specific catalytic systems to achieve high conversion. researchgate.net

Table 1: Reactions of the Phenolic Moiety

| Reaction Type | Reagent(s) | Product Type | Key Findings | Citation |

|---|---|---|---|---|

| Esterification (O-Acylation) | Acyl Chloride or Acid Anhydride | Phenyl Ester | Reaction is competitive with C-acylation; low catalyst concentrations favor ester formation. | stackexchange.com |

| Etherification (O-Alkylation) | Alkylsilyl Peroxides, Alcohols | Alkyl Aryl Ether | Can be performed with Cu-catalysis or over solid acid catalysts like zeolites. Steric hindrance can affect reaction efficiency. | rsc.orgscilit.comresearchgate.net |

Cleavage Mechanisms of Alkyl Ether Linkages in Related Compounds

The cleavage of the carbon-oxygen bond in aryl alkyl ethers, such as those derived from this compound, is a significant reaction in organic synthesis and biomass processing. acs.org The mechanism of this cleavage is highly dependent on the structure of the alkyl group and the reaction conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgpearson.com

For an ether derivative of this compound, the alkyl group attached to the ether oxygen is tertiary. The cleavage of such ethers proceeds via an SN1 mechanism. libretexts.orgyoutube.com The reaction is initiated by the protonation of the ether oxygen by the strong acid. pearson.comyoutube.com Due to the high stability of the resulting tertiary carbocation (the 1-ethyl-1-methylhexyl cation), the C-O bond breaks to form the carbocation and the parent phenol. libretexts.orgyoutube.com The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the carbocation to form a tertiary alkyl halide. libretexts.org It is a crucial feature of aryl alkyl ether cleavage that the nucleophile attacks the alkyl carbon rather than the aromatic ring carbon, meaning the products are always a phenol and an alkyl halide, not an aryl halide and an alcohol. libretexts.orgpearson.com

Under certain conditions, particularly with strong, non-nucleophilic acids like sulfuric acid (H₂SO₄), the tertiary carbocation can undergo an E1 elimination reaction instead of an SN1 substitution, leading to the formation of an alkene. youtube.com

Alternative, milder methods for cleaving aryl alkyl ethers have also been developed. One such method utilizes tris(pentafluorophenyl)borane (B72294) in the presence of a silyl (B83357) hydride to effectively dealkylate the ether, a process that works even with sterically demanding groups. researchgate.net

Table 2: Cleavage Mechanisms for Aryl Alkyl Ethers

| Alkyl Group Type | Mechanism | Conditions | Products | Citation |

|---|---|---|---|---|

| Tertiary (e.g., from this compound) | SN1 | Strong Acid (HBr, HI) | Phenol + Tertiary Alkyl Halide | libretexts.orgyoutube.com |

| Tertiary | E1 | Strong, Non-nucleophilic Acid (H₂SO₄) | Phenol + Alkene | youtube.com |

| Primary (e.g., Methyl, Ethyl) | SN2 | Strong Acid (HBr, HI) | Phenol + Primary Alkyl Halide | libretexts.org |

| General Aryl Alkyl | Reductive Cleavage | B(C₆F₅)₃, Silane | Phenol + Alkane | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 4 1 Ethyl 1 Methylhexyl Phenol

Chromatographic Separation Techniques for Isomer Discrimination

The complexity of commercial octylphenol (B599344) and nonylphenol mixtures, which contain numerous isomers, necessitates high-resolution chromatographic techniques to separate and distinguish individual compounds like 4-(1-ethyl-1-methylhexyl)phenol. sigmaaldrich.comoup.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Profiling

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power for complex samples by employing two columns with different stationary phases. nih.govproquest.com This technique is particularly effective for profiling isomers of alkylphenols. researchgate.netnih.gov In a typical GCxGC setup for isomer analysis, a non-polar column is used in the first dimension and a more polar column in the second. This arrangement allows for the separation of isomers based on both boiling point and polarity, providing a detailed isomer-specific profile. tandfonline.com

For instance, studies on nonylphenol, a related compound, have demonstrated the ability of GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) to resolve over 100 individual isomers in technical mixtures. tandfonline.com The optimization of GCxGC parameters, such as column flow rates, oven temperature ramp, and modulation period, is crucial for achieving optimal separation of these closely related compounds. nih.gov

Table 1: Optimized GCxGC Parameters for Alkylphenol Isomer Separation This table presents a generalized set of optimized conditions based on literature for separating complex mixtures of alkylphenol isomers. Specific values may vary depending on the exact instrumentation and isomer of interest.

| Parameter | Optimized Value |

|---|---|

| First Dimension Column Flow | 1 mL/min |

| Second Dimension Column Flow | 17.75 mL/min |

| Oven Temperature Ramp | 1°C/min |

| Modulation Period | 1.5 s |

| Discharge Time | 0.12 s |

Source: Adapted from research on the optimization of GCxGC for nonylphenol isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is another powerful tool for the separation of phenolic isomers. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. researchgate.net The separation of positional isomers on a C18 column can be challenging, often requiring careful optimization of the mobile phase composition. researchgate.net For compounds like this compound, a mobile phase consisting of acetonitrile (B52724) and water is often employed. mdpi.com

To enhance the separation of aromatic positional isomers, specialized columns such as those with phenyl or pyrenylethyl stationary phases can be utilized, which leverage π-π interactions. nacalai.com The elution order of isomers can be influenced by the type of stationary phase. For example, in the analysis of bisphenol F diglycidyl ether isomers, a related class of compounds, the para,para isomer elutes first on a C18 column, followed by the ortho,para and then the ortho,ortho isomers. nih.gov

Table 2: Example HPLC Method Parameters for Alkylphenol Isomer Separation This table provides illustrative HPLC conditions for the separation of alkylphenol isomers. The specific parameters would need to be optimized for this compound.

| Parameter | Condition |

|---|---|

| Column | C18 or Phenyl-based |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | Diode Array (DAD) or Fluorescence (FLD) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Room Temperature |

Source: Compiled from general HPLC methodologies for phenols. mdpi.comsigmaaldrich.com

Advanced Capillary Column Gas Chromatography for Phenol (B47542) Separation

High-resolution capillary gas chromatography is a fundamental technique for the separation of phenolic compounds. The use of long capillary columns (e.g., 100 meters) with a high number of theoretical plates can achieve the separation of a large number of isomers within a technical mixture. oup.com For underivatized phenols, which can be prone to tailing due to their acidic nature, proper column selection and method conditions are critical. chromforum.org

The choice of stationary phase is important; for example, a 5% diphenyl dimethyl polysiloxane phase is commonly used. thermofisher.com To improve peak shape and reduce adsorption, derivatization of the phenol to a more stable form, such as a trimethylsilyl (B98337) derivative, can be performed before analysis. chromforum.org Fast GC methods, which use shorter and narrower columns, can significantly reduce analysis time without compromising resolution if method parameters are properly translated. thermofisher.com

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic techniques, is indispensable for the definitive identification of isomers like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Confirmation

GC-MS is a standard method for the identification of alkylphenol isomers. thermofisher.com The mass spectra of these isomers are characterized by a molecular ion peak and specific fragmentation patterns that provide structural information. oup.com For para-alkylated phenols, a common fragmentation pathway involves the cleavage of the alkyl group. oup.comyoutube.com

The fragmentation of this compound would be expected to follow patterns observed for other tertiary alkylphenols. Analysis of related nonylphenol isomers has shown that the substitution pattern on the alpha-carbon of the alkyl chain dictates the primary fragmentation ions. oup.com For instance, isomers with an alpha-dimethyl structure often show a base peak corresponding to the loss of a large alkyl fragment. oup.com The mass spectrum of this compound would likely exhibit a prominent molecular ion peak at m/z 220, with key fragment ions resulting from the loss of ethyl and methyl groups.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS This table is based on general fragmentation patterns of alkylphenols and the specific structure of this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 220 | Molecular Ion [M]⁺ |

| 205 | [M - CH₃]⁺ |

| 191 | [M - C₂H₅]⁺ |

| 135 | [M - C₆H₁₃]⁺ (Benzylic cleavage) |

| 121 | [M - C₇H₁₅]⁺ (Benzylic cleavage) |

Source: Inferred from fragmentation patterns of similar alkylphenols. oup.comyoutube.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of phenolic compounds in various matrices. acs.orgmdpi.com This method is particularly valuable for environmental monitoring where concentrations can be very low. nih.gov LC-MS/MS analysis is typically performed using an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer. nih.govyoutube.com

For quantitative analysis, the instrument is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) and monitoring for one or more specific product ions that are formed upon collision-induced dissociation. nih.gov This high selectivity allows for accurate quantification even in complex samples. For 4-ethylphenol, a related compound, the MRM transition of m/z 121 → 106 has been used for quantification. nih.govresearchgate.net For this compound, the precursor ion would be m/z 219 in negative mode.

LC-MS/MS methods can achieve very low detection limits, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range for water and sediment samples, respectively. acs.org

Table 4: Illustrative LC-MS/MS Parameters for Trace Analysis This table shows typical parameters for the LC-MS/MS analysis of alkylphenols. Specific transitions would be determined for this compound.

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 219 |

| Product Ions | To be determined via fragmentation studies |

| Collision Energy | Optimized for specific transitions |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Source: Based on general LC-MS/MS methods for phenols and alkylphenols. acs.orgnih.govnih.gov

Isomer-Specific Mass Spectral Fingerprinting

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of isomers of alkylphenols. oup.comresearchgate.net While isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can exhibit subtle but significant differences, creating a unique "mass spectral fingerprint." For this compound, which has a tertiary benzylic carbon, specific fragmentation pathways are expected. oup.com

The differentiation of isomers, such as those of nonylphenol, is often achieved through high-resolution capillary GC, which can separate numerous isomers based on their boiling points and interactions with the column's stationary phase. oup.comresearchgate.net The mass spectrum of each separated isomer can then be analyzed. Key fragment ions are common to all alkylphenols, such as the m/z 107 ion, which results from benzylic cleavage. oup.com However, the relative abundance of this and other fragment ions can vary between isomers, aiding in their specific identification. oup.comnih.gov

In the case of this compound, the molecular ion peak would be observed, followed by characteristic cleavages of the alkyl group. The structure of the alkyl chain, particularly the branching at the alpha-carbon, dictates the primary fragmentation pathways. oup.com For instance, the loss of an ethyl group versus a methyl group from the tertiary benzylic carbon would result in fragment ions of different masses, which is a key feature in distinguishing it from other nonylphenol isomers. nih.gov

Table 1: Predicted Mass Spectral Fragmentation for this compound

| Fragment Description | Predicted m/z | Relative Abundance |

| Molecular Ion [M]+ | 220 | Moderate |

| Loss of ethyl group [M-29]+ | 191 | High |

| Loss of methyl group [M-15]+ | 205 | Moderate |

| Benzylic cleavage fragment | 107 | High |

This table is predictive and based on general principles of mass spectrometry for alkylphenols.

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the assignment of stereochemistry. nih.gov For this compound, ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.

While this compound itself is achiral, NMR techniques are crucial for assigning the stereochemistry of chiral molecules. nih.gov In prochiral molecules, protons can be diastereotopic, leading to distinct signals in the NMR spectrum. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons, which is essential for assigning relative stereochemistry.

The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the alkyl chain. The aromatic protons would appear as a set of doublets in the aromatic region (typically 6.5-8.0 ppm). libretexts.org The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration-dependent. libretexts.org The aliphatic protons would have distinct signals in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons and the carbon bearing the hydroxyl group would be particularly informative.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.7 - 7.2 | Aromatic C-OH | 150 - 155 |

| Phenolic OH | 4.5 - 6.0 | Aromatic CH | 115 - 130 |

| Alkyl CH₂, CH₃ | 0.7 - 1.5 | Quaternary C | 35 - 45 |

| Alkyl CH₂, CH₃ | 10 - 30 |

This table is predictive and based on standard chemical shift values for similar functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgpressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, C-O, aromatic C-H, and aliphatic C-H bonds.

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgdocbrown.info The C-O stretching vibration would appear as a strong band around 1200-1260 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. docbrown.info The aliphatic C-H stretching vibrations of the ethyl and methylhexyl groups would be visible as strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1200 - 1260 | Strong |

This table is based on established IR correlation charts. libretexts.orgdocbrown.info

Application of Isotope-Labeling Techniques in Analytical Studies

Isotope-labeling is a powerful technique used in analytical studies to trace the fate of molecules in biological and environmental systems. uchicago.eduresearchgate.net By replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N), the labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry or NMR spectroscopy. uchicago.edunih.gov

For this compound, isotope labeling could be employed in several ways. For instance, labeling the phenyl ring with ¹³C could be used to create an internal standard for accurate quantification in environmental samples using GC-MS or LC-MS. sigmaaldrich.comisotope.com This approach is particularly valuable for complex matrices where ion suppression or enhancement effects can occur.

Deuterium labeling of the alkyl chain or the aromatic ring could be used in metabolic studies to investigate the pathways of biotransformation. nih.gov By analyzing the mass spectra of the metabolites, researchers can determine which parts of the molecule have been modified. Similarly, isotope labeling can be used in environmental fate studies to track the degradation of this compound in soil or water.

Recent advancements in chemical isotope labeling, such as dansyl chloride labeling, have enhanced the detection and quantification of phenolic compounds in complex mixtures. explorationpub.commdpi.com These methods improve the ionization efficiency and chromatographic separation of the analytes, leading to higher sensitivity and more comprehensive profiling. explorationpub.com

Mechanistic and Enzymatic Biodegradation Pathways of 4 1 Ethyl 1 Methylhexyl Phenol

Microbial Degradation Processes and Key Bacterial Strains

The biodegradation of 4-(1-ethyl-1-methylhexyl)phenol is not a ubiquitous microbial capability. It relies on specific bacterial strains equipped with specialized enzymatic machinery. These microorganisms have been isolated from various environments, including industrial wastewater and sludge, indicating their adaptation to xenobiotic compounds. researchgate.netmdpi.comresearchgate.net

Role of Sphingobium xenophagum Bayram in Isomer Transformation

Sphingobium xenophagum Bayram stands out as a key organism in the degradation of branched alkylphenols. dsmz.de This bacterium is capable of metabolizing various nonylphenol isomers, including those with α-quaternary carbon atoms like this compound. nih.gov The metabolic prowess of strain Bayram is attributed to its ability to initiate the degradation process through a specific oxidative attack, which is crucial for cleaving the stable tertiary alkyl group from the phenol (B47542) ring. dsmz.denih.gov Research has shown that this strain utilizes an ipso-hydroxylation mechanism, a critical first step in the breakdown of these recalcitrant compounds. nih.govnih.gov

Contributions of Pseudomonas putida Harboring nmoA (Nonylphenol Monooxygenase Gene)

While specific studies detailing the role of Pseudomonas putida harboring the nmoA gene in the degradation of this compound are not extensively documented, the involvement of Pseudomonas species in phenol degradation is well-established. researchgate.netmdpi.com Pseudomonas putida strains are known for their metabolic versatility and have been shown to degrade a wide range of aromatic compounds. mdpi.comnih.gov The nmoA gene encodes a nonylphenol monooxygenase, an enzyme responsible for the initial hydroxylation of nonylphenols. This enzymatic action is a critical step in the degradation pathway of various nonylphenol isomers. Although direct evidence for this compound is limited, the known function of the nmoA gene suggests a high probability of its involvement in the initial oxidative attack on the phenolic ring of this and similar compounds.

Degradation in Environmental Matrices (e.g., River Sediments)

Elucidation of Initial Oxidation Mechanisms

The chemical stability of the α-quaternary carbon in this compound presents a significant challenge for microbial degradation. The initial enzymatic attack is therefore a critical, rate-limiting step.

ipso-Hydroxylation as a Primary Degradation Step

The primary mechanism for initiating the degradation of α-quaternary 4-alkylphenols is ipso-hydroxylation. nih.govnih.gov This process involves the enzymatic hydroxylation of the phenolic ring at the carbon atom that is bonded to the alkyl substituent (the ipso position). nih.gov In the case of this compound, this reaction is catalyzed by a monooxygenase, which incorporates an oxygen atom from molecular oxygen into the aromatic ring. nih.gov This creates an unstable intermediate, a 4-alkyl-4-hydroxy-cyclohexadienone. nih.gov This intermediate then spontaneously dissociates, leading to the cleavage of the C-C bond between the alkyl group and the aromatic ring. nih.gov

Type II ipso-Substitution Mechanisms

Following the initial ipso-hydroxylation, a Type II ipso-substitution mechanism is proposed for the cleavage of the alkyl side-chain. nih.gov This mechanism dictates that the alkyl cation formed after the dissociation of the 4-alkyl-4-hydroxy-cyclohexadienone intermediate reacts with a water molecule. nih.gov This reaction results in the formation of the corresponding alcohol (1-ethyl-1-methylhexanol) and hydroquinone (B1673460). nih.gov Isotopic labeling studies with 18O have confirmed that the oxygen atom in the resulting alcohol originates from water, not from the initial molecular oxygen used in the ipso-hydroxylation step. nih.gov The hydroquinone produced can then be further metabolized by the bacterium, typically through ring cleavage pathways. nih.gov

Molecular Oxygen Incorporation Studies

Investigations into the biodegradation of nonylphenol isomers, particularly those with a quaternary α-carbon like this compound, have utilized isotopic labeling to elucidate the reaction mechanisms. Studies involving the use of an ¹⁸O₂ atmosphere have been crucial in confirming the role of molecular oxygen in the initial stages of degradation.

Research on Sphingomonas sp. strain TTNP3, a bacterium known to degrade nonylphenol, demonstrated that during the monooxygenation of nonylphenol, one atom of molecular oxygen from ¹⁸O₂ is incorporated into the resulting hydroquinone metabolite. nih.gov This finding is a cornerstone in understanding the enzymatic process, as it provides direct evidence for the action of a monooxygenase enzyme that initiates the breakdown of the stable phenolic ring. The degradation of bisphenol A, which shares a structural feature of a quaternary α-carbon with certain nonylphenol isomers, by the same bacterial strain also showed the incorporation of one atom of ¹⁸O₂ into hydroquinone, further supporting a common enzymatic mechanism. nih.gov These studies confirm that the initial attack on the aromatic ring involves the direct incorporation of one oxygen atom from O₂.

Identification and Characterization of Biodegradation Metabolites

The biodegradation of this compound results in the formation of several key metabolites, which have been identified through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS).

A characteristic feature of the biodegradation of nonylphenols with a quaternary α-carbon, such as this compound, is the cleavage of the side chain from the aromatic ring. This process, known as ipso-substitution, leads to the formation of hydroquinone and a corresponding alkyl alcohol.

Specifically, in the degradation of this compound by a recombinant Pseudomonas putida KT2440 strain expressing the nonylphenol monooxygenase gene (nmoA) from Sphingomonas sp. NP5, the identified products were hydroquinone and 3-methyl-3-octanol. nih.gov The formation of these products is consistent with the ipso-hydroxylation mechanism, where the enzymatic attack occurs at the carbon atom of the phenol ring that is bonded to the alkyl side chain. nih.govresearchgate.netsemanticscholar.org

The general pathway for α-quaternary nonylphenols involves the release of the nonyl substituent as a corresponding nonanol, while the aromatic ring is converted to hydroquinone. nih.gov This has been observed in various degrading bacteria, including Sphingobium xenophagum Bayram and Sphingomonas sp. strain TTNP3. nih.govnih.gov

The ipso-substitution mechanism proceeds through a critical, albeit transient, intermediate. The initial enzymatic hydroxylation at the ipso position (the ring carbon bearing the alkyl group) forms a 4-hydroxy-4-nonyl-cyclohexa-2,5-dienone, also known as a quinol intermediate. nih.govresearchgate.netsemanticscholar.org

The formation of this cyclohexadienone intermediate is a key step that facilitates the subsequent cleavage of the C-C bond between the aromatic ring and the alkyl side chain. nih.gov The stability of the resulting carbocation from the detached alkyl group is a determining factor for this pathway, which is why it is characteristic for nonylphenols with a quaternary α-carbon. nih.govresearchgate.net The cyclohexadienone intermediate is then thought to rearomatize to form hydroquinone, releasing the alkyl side chain.

While key metabolites like hydroquinone and the corresponding alcohol have been identified, the analysis of culture fluids from nonylphenol biodegradation studies often reveals a complex mixture of other compounds. Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF-MS) has been used to separate and identify numerous isomers and their degradation products from technical nonylphenol mixtures. koreascience.kr

These analyses indicate the presence of a broad spectrum of hydroxylated and carboxylated nonylphenol isomers. mdpi.com Although specific unidentified metabolites for this compound are not detailed in the available literature, it is plausible that similar classes of byproducts could be formed during its degradation. Further research using advanced analytical techniques would be necessary to fully characterize the complete metabolic profile in culture fluids.

Enzymology of Biodegradation

The enzymatic machinery responsible for the degradation of this compound is highly specialized, with nonylphenol monooxygenases playing a central role.

Nonylphenol monooxygenases (NmoA) are key enzymes that initiate the degradation of branched nonylphenol isomers. Studies on NmoA from Sphingomonas sp. NP5 have provided insights into its substrate specificity. This enzyme has been shown to have a broad substrate range, capable of acting on various 4-alkylphenols that possess a branched side chain. researchgate.net

Crucially, a recombinant Pseudomonas putida strain carrying the nmoA gene from Sphingomonas sp. NP5 was able to efficiently degrade this compound. nih.gov This demonstrates that this specific isomer is a substrate for the NmoA enzyme. The enzyme catalyzes the initial ipso-hydroxylation, which is the committed step in the degradation pathway. The ability of NmoA to act on various nonylphenol isomers and other structurally related compounds like bisphenols highlights its versatility and importance in the environmental fate of these pollutants. nih.govresearchgate.net The degradation of nonylphenol isomers by Sphingomonas species is dependent on the structure of the alkyl substituent, with a preference for isomers containing a quaternary α-carbon. nih.gov

Role of Cytochrome P450 Enzymes in Phenolic Compound Metabolism (In Vitro Liver Microsomes)

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the phase I metabolism of a vast array of xenobiotics, including phenolic compounds. mdpi.commdpi.com In mammals, these enzymes are predominantly found in the liver and are responsible for catalyzing oxidative reactions that increase the water solubility of lipophilic compounds, thereby facilitating their excretion. unl.edunih.govnih.govresearchgate.net The metabolism of alkylphenols by CYPs can occur via two primary routes: hydroxylation of the aromatic ring or oxidation of the alkyl side chain. nih.govwur.nl

The specific pathway and efficiency of metabolism are heavily influenced by the structure of the alkyl substituent. nih.gov For instance, studies on N-nitroso-di-n-alkylamines have shown that the metabolic rate of aldehyde formation decreases as the length of the alkyl chain increases. researchgate.net Research on alkylated naphthalenes using rat and human liver microsomes revealed that the presence of an alkyl side chain significantly reduces aromatic oxidation in favor of side-chain oxidation. wur.nl This suggests that for this compound, with its bulky and highly branched nonyl group, steric hindrance may play a crucial role in determining the site of enzymatic attack.

The metabolism of phenol itself by hepatic microsomes involves hydroxylation to form catechol and hydroquinone, a reaction in which CYP2E1 plays a significant role, although other isozymes are also involved. nih.gov For more complex alkylphenols, the involvement of other CYP isoforms, such as those from the CYP1A, CYP2B, and CYP3A families, is probable, each with distinct substrate specificities. mdpi.com Engineered P450 enzymes have demonstrated the ability to achieve highly regioselective para-hydroxylation of m-alkylphenols, highlighting the potential for specific metabolic outcomes depending on the enzyme's structure. acs.org

The potential metabolic fate of this compound in in vitro liver microsomes is likely to involve a combination of aromatic hydroxylation and side-chain oxidation, with the latter potentially being a significant pathway. The formation of various hydroxylated metabolites, and potentially further oxidized products, would be anticipated.

Table 1: Inferred Cytochrome P450-Mediated Metabolites of this compound in In Vitro Liver Microsomes

| Putative Metabolite | Metabolic Pathway | Key Enzyme Family Involved (Inferred) |

| 4-(1-Ethyl-1-methylhexyl)catechol | Aromatic Hydroxylation | CYP2E1, other CYPs |

| 4-(1-Ethyl-1-methylhexyl)hydroquinone | Aromatic Hydroxylation | CYP2E1, other CYPs |

| 4-(1-(1-Hydroxyethyl)-1-methylhexyl)phenol | Alkyl Side-Chain Oxidation (Hydroxylation) | CYP1A, CYP2B, CYP3A families |

| 4-(1-Ethyl-1-(hydroxymethyl)hexyl)phenol | Alkyl Side-Chain Oxidation (Hydroxylation) | CYP1A, CYP2B, CYP3A families |

| Further oxidized products (e.g., aldehydes, carboxylic acids) | Secondary Metabolism of Hydroxylated Intermediates | Various CYPs and other metabolic enzymes |

Note: This table is based on inferred data from studies on structurally similar compounds due to the lack of direct experimental results for this compound.

Laccase-Mediated Degradation and Interaction Mechanisms

Laccases (benzenediol:oxygen oxidoreductase) are multi-copper oxidases that are widespread in fungi, bacteria, and plants. nih.govijcmas.com These enzymes are known for their broad substrate specificity, enabling them to oxidize a wide variety of phenolic and other aromatic compounds. nih.govmdpi.com The catalytic mechanism of laccase involves the one-electron oxidation of a substrate to form a free radical, with the concomitant reduction of molecular oxygen to water. nih.govcigb.edu.cu

The degradation of phenolic compounds by laccase is initiated by the formation of a phenoxy radical. nih.gov This highly reactive intermediate can then undergo several non-enzymatic reactions, including polymerization through radical-radical coupling, disproportionation, or further oxidation. researchgate.netmdpi.com The exact products formed depend on the specific substrate, reaction conditions (such as pH and temperature), and the presence of other molecules. nih.govnih.gov

Studies on the laccase-mediated degradation of various phenolic compounds have shown that the structure of the phenol significantly affects its reactivity. For example, the oxidation of para-alkyl phenols can lead to the formation of "Pummerer's ketone"-like compounds, which are often dead-end products as they cannot be further oxidized by the enzyme. researchgate.net The size and solubility of the phenolic substrate also play a critical role, with larger and less soluble compounds showing decreased reactivity. researchgate.net This suggests that the bulky alkyl group of this compound could present a steric hindrance to the laccase active site, potentially slowing its degradation.

Laccase-catalyzed polymerization is a common outcome for many phenolic substrates, leading to the formation of dimers, oligomers, and larger polymers. nih.govresearchgate.netresearchgate.net This process can effectively remove the parent phenolic compound from solution. Research on the laccase-mediated polymerization of phenols from various extracts has demonstrated a significant reduction in free phenolic compounds. mdpi.com

Table 2: Potential Products of Laccase-Mediated Degradation of this compound

| Product Type | Formation Mechanism | Key Observations from Similar Compounds |

| Phenoxy Radical | One-electron oxidation by laccase | Primary reactive intermediate for all phenolic substrates. nih.gov |

| Dimeric and Oligomeric Products | Radical-radical coupling of phenoxy radicals | Common fate for many phenolic compounds; structure depends on radical resonance. researchgate.netnih.gov |

| Polymeric Products | Continued radical-mediated polymerization | Leads to significant removal of the parent compound from solution. nih.govresearchgate.net |

| Quinone-type Structures | Further oxidation of phenoxy radicals | Can be intermediates for further reactions or stable end-products. nih.gov |

Note: This table presents potential degradation products based on the known mechanisms of laccase on other alkylphenols, as direct experimental data for this compound is limited.

Molecular Interactions and Biological Activities of 4 1 Ethyl 1 Methylhexyl Phenol in Vitro and Animal Models

Interaction with Molecular Receptors in Non-Human Biological Systems

The endocrine-disrupting potential of 4-(1-Ethyl-1-methylhexyl)phenol and related nonylphenol compounds stems from their ability to interact with nuclear receptors, thereby interfering with normal hormonal signaling pathways.

This compound, a primary isomer found in technical nonylphenol mixtures, demonstrates notable estrogenic activity by interacting with Estrogen Receptor Alpha (ERα). mdpi.com In vitro studies using mouse TM4 Sertoli cells have shown that this isomer can significantly increase the protein expression of ERα. researchgate.net

Broader studies on 4-nonylphenol (B119669) (a mixture of isomers including this compound) confirm its estrogenic properties. It acts as an ERα agonist, and while its binding affinity is thousands of times lower than that of 17β-estradiol, it is sufficient to elicit biological responses. ksdb.orgoup.com For instance, 4-nonylphenol can induce ERα dimerization, a critical step in receptor activation, in a dose-dependent manner in human cell-based assays. nih.gov The relative binding affinity (RBA) of 4-nonylphenol for the estrogen receptor is reported to be approximately 0.05% to 0.1% of that of estradiol.

Table 5.1.1: In Vitro Estrogenic Activity of Nonylphenols

| Compound/Mixture | Assay Type | Model System | Finding |

|---|---|---|---|

| This compound (NP65) | Western Blot | Mouse TM4 Sertoli Cells | Drastically increased protein expression of ER-α. researchgate.net |

| 4-Nonylphenol (branched) | Competitive Binding Assay | Rat Uterine Cytosol | Weakly binds to the estrogen receptor. Ki concentration ~1.2 to 3.8 μM. oup.com |

| 4-Nonylphenol | Dimerization Assay (BRET) | Human Cells | Induced ERα dimerization with a ~2.3-fold increase at 10⁻⁵ M. nih.gov |

This table summarizes findings from in vitro studies on the estrogenic activity of the specified nonylphenol isomer and related mixtures.

The interaction of this compound extends to other steroid hormone receptors. In studies using mouse TM4 Sertoli cells, this specific isomer was found to decrease the mRNA expression of the Androgen Receptor (Ar). mdpi.com

Investigations into other nonylphenol isomers in the same cell line revealed that some, like 4-[1,2,4-trimethylhexyl]-phenol (NP41), also decreased AR mRNA levels while simultaneously increasing mRNA levels for the Progesterone (B1679170) Receptor (PR). researchgate.net Furthermore, general 4-nonylphenol has been shown in competitive binding assays to have a weak affinity for the progesterone receptor. oup.com These findings suggest a complex interaction profile where nonylphenols can modulate multiple hormone signaling pathways concurrently.

Effects on Gene Expression and Cellular Pathways (in vitro/animal models)

Exposure to this compound and its related compounds leads to significant alterations in the expression of genes crucial for reproductive function and steroidogenesis.

Direct evidence shows that this compound (identified as 4-NP65) affects steroid receptor gene expression in the testes. An in vitro study on mouse TM4 Sertoli cells reported that exposure to this isomer led to a decrease in the mRNA expression of Estrogen Receptor 1 (Ers1), Estrogen Receptor 2 (Ers2), and the Androgen Receptor (Ar). mdpi.com This downregulation of hormone receptor genes in Sertoli cells, which are essential for sperm development, points to a mechanism by which this compound can disrupt testicular function.

Table 5.2.1: Effect of this compound on Receptor mRNA in Mouse Sertoli Cells

| Gene | Model System | Effect Observed |

|---|---|---|

| Ers1 (ERα) | Mouse TM4 Sertoli Cells | Decreased mRNA expression. mdpi.com |

| Ers2 (ERβ) | Mouse TM4 Sertoli Cells | Decreased mRNA expression. mdpi.com |

| Ar (Androgen Receptor) | Mouse TM4 Sertoli Cells | Decreased mRNA expression. mdpi.com |

This table outlines the observed changes in mRNA expression for key hormone receptors following exposure to this compound in an in vitro testicular cell model.

Cyp19a1, the gene encoding the enzyme aromatase, is critical for converting androgens to estrogens. Studies on the effects of nonylphenol (NP) have demonstrated a direct impact on this gene's expression in the testes. In an organ culture system using mouse testicular fragments (MTFs), exposure to NP resulted in a decrease in Cyp19a1 mRNA expression compared to controls. mdpi.comresearchgate.net This suppression of aromatase expression suggests that nonylphenol can disrupt the delicate balance of steroid hormones within the testicular environment, which is vital for normal spermatogenesis. researchgate.net

Developmental and Reproductive Biology Studies (in vitro/animal models)

The molecular interactions of nonylphenols translate into tangible effects on reproductive health and development in animal models. While studies on the specific this compound isomer are limited in this area, research on technical mixtures of nonylphenol provides significant insight.

In vivo studies in male rats have linked nonylphenol exposure to various testicular issues, including decreased sperm density, reduced testicular spermatid head counts, and atrophy of the seminiferous tubules. industrialchemicals.gov.auindustrialchemicals.gov.au In an in vitro organ culture of neonatal mouse testes, nonylphenol was shown to impair germ cell development and maintenance, leading to spermatogenic failure at higher concentrations. mdpi.comresearchgate.net

In female rats, exposure has been associated with increased length of the estrous cycle and decreased ovarian weights. industrialchemicals.gov.auindustrialchemicals.gov.au Multigenerational studies in rats indicate that exposure to nonylphenol can lead to subtle disturbances in the reproductive system of subsequent generations. baua.de These studies collectively underscore the potential for nonylphenol compounds to adversely affect reproductive outcomes across generations. ksdb.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 4-NP65 |

| 4-Nonylphenol | NP |

| 17β-estradiol | E2 |

| Estrogen Receptor 1 | Ers1, ERα |

| Estrogen Receptor 2 | Ers2, ERβ |

| Androgen Receptor | Ar |

| Progesterone Receptor | PR |

| Cytochrome P450 family 19 subfamily A member 1 | Cyp19a1, Aromatase |

Germ Cell Development and Maintenance in Mouse Testicular Fragments (in vitro organ culture)

No studies have directly investigated the effects of this compound on germ cell development in in vitro mouse testicular organ cultures. However, research on other nonylphenol isomers provides a model for its potential impact. In vitro organ culture of testicular fragments is a valuable tool for assessing the toxicity of substances on spermatogenesis. For instance, studies with the environmental contaminant nonylphenol have demonstrated detrimental effects on germ cell development and maintenance within cultured mouse testicular fragments. These studies show that nonylphenol exposure can lead to a significant decrease in the number of both undifferentiated and differentiated germ cells. High concentrations have been observed to cause complete depletion of germ cells, leading to a failure in spermatogenesis, even while Sertoli and Leydig cells remain present. This suggests a direct toxic effect on the germline. Given that this compound is a branched nonylphenol, it is plausible that it could exert similar disruptive effects on germ cell viability and maturation in this in vitro system.

Disruption of Steroidogenesis and Hormonal Homeostasis (in vitro)

Direct in vitro studies on the disruption of steroidogenesis by this compound are not available. However, the effects of other nonylphenols on hormonal homeostasis have been documented. For example, in vitro studies using rat Leydig cells have shown that nonylphenol exposure can have a biphasic effect on testosterone (B1683101) production, with an increase at low concentrations and a decrease at higher concentrations nih.gov. Furthermore, in mouse testicular fragment cultures, nonylphenol has been shown to alter the expression of key genes involved in steroidogenesis. Specifically, the messenger RNA (mRNA) levels of steroidogenic acute regulatory protein (StAR), cytochrome P450 family 11 subfamily A member 1 (Cyp11a1), and cytochrome P450 17a1 (Cyp17a1), all crucial for testosterone synthesis, were found to be upregulated in the presence of nonylphenol. Conversely, the expression of estrogen receptor alpha (Esr1) was decreased. These findings indicate that nonylphenols can disrupt the normal hormonal balance within the testis by altering the expression of steroidogenic enzymes and hormone receptors.

Table 1: Effects of Nonylphenol on Steroidogenic Gene Expression in Mouse Testicular Fragments (in vitro)

| Gene | Function | Observed Effect of Nonylphenol |

| StAR | Transports cholesterol into mitochondria | Upregulation |

| Cyp11a1 | Converts cholesterol to pregnenolone | Upregulation |

| Cyp17a1 | Involved in androgen synthesis | Upregulation |

| Esr1 | Estrogen receptor alpha | Downregulation |

| Data is based on studies of nonylphenol and serves as a proxy for the potential effects of this compound. |

Assessment of Reproductive Toxicity in Murine Models (in vitro/non-human in vivo)

While specific reproductive toxicity studies on this compound in murine models are lacking, the broader category of nonylphenols is recognized for its reproductive toxicity in laboratory animals thieme-connect.com. Nonylphenols are classified as substances suspected of damaging fertility or the unborn child nih.gov. In vivo studies in mice have shown that chronic low-dose exposure to nonylphenol can affect the weight of the testes and epididymis in both the parent (F0) and first-generation (F1) offspring frontiersin.org. However, in the same study, this did not translate to a decrease in reproductive capability in subsequent generations frontiersin.org. Other research has indicated that nonylphenol can lead to decreased male fertility through disruption of testicular development and damage to Sertoli and Leydig cells nih.gov. The estrogenic activity of nonylphenols is thought to be a key mechanism behind these reproductive effects thieme-connect.com. Given that this compound is a nonylphenol isomer, it is reasonable to suspect it may contribute to similar reproductive toxicities.

Antimicrobial and Antioxidant Properties of Phenolic Analogs (in vitro)

Efficacy against Bacterial Strains

Specific data on the antimicrobial efficacy of this compound is not available. However, the antimicrobial properties of phenols and their derivatives are well-documented frontiersin.org. The length and structure of the alkyl chain attached to the phenol (B47542) ring are known to influence antimicrobial activity nih.gov. Generally, increasing the hydrophobicity of phenolic compounds by elongating the alkyl chain enhances their ability to interact with and disrupt the bacterial cell membrane, which can lead to cell lysis frontiersin.org. Studies on other phenolic compounds like eugenol, thymol, and carvacrol (B1668589) have demonstrated their effectiveness against a range of bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa frontiersin.org. The mechanism of action is often attributed to the destabilization of the cytoplasmic membrane, leading to increased permeability, leakage of cellular contents, and inhibition of essential cellular processes frontiersin.org. It is plausible that this compound, as a long-chain alkylphenol, would exhibit some degree of antimicrobial activity, though its specific efficacy against different bacterial strains would require experimental verification.

Table 2: Antimicrobial Activity of Selected Phenolic Compounds

| Compound | Bacterial Strain | Activity |

| Eugenol | Staphylococcus epidermidis | Bactericidal |

| Thymol | Pseudomonas aeruginosa | Bactericidal |

| Carvacrol | Bacillus cereus | Membrane destabilization |

| This table provides examples of the antimicrobial activities of other phenolic compounds to illustrate the potential action of phenolic analogs. |

Free Radical Scavenging Mechanisms

The antioxidant properties of this compound have not been directly studied. However, alkylphenols are utilized in the manufacturing of antioxidants wikipedia.org. The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process is influenced by the substituents on the aromatic ring. Nonylphenols have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), while also inhibiting the cell's natural antioxidant defense mechanisms nih.gov. This can lead to cellular damage through lipid peroxidation and damage to proteins and nucleic acids nih.gov. Conversely, some studies suggest that at lower concentrations or under specific conditions, certain phenolic compounds can activate cellular antioxidant responses, such as the Nrf2 pathway, as a protective mechanism against oxidative stress thieme-connect.com. Therefore, the effect of this compound on free radical scavenging could be complex, potentially acting as an antioxidant under some conditions and a pro-oxidant under others.

Computational Chemistry and Theoretical Modeling of 4 1 Ethyl 1 Methylhexyl Phenol

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(1-ethyl-1-methylhexyl)phenol, molecular docking simulations would be instrumental in understanding its potential interactions with biological macromolecules, such as enzymes and nuclear receptors. For instance, the estrogenic activity of some nonylphenol isomers is attributed to their ability to bind to the estrogen receptor.

Despite the utility of this method, specific molecular docking studies focusing exclusively on the interaction of this compound with enzymes are not extensively available in the reviewed scientific literature. Such studies would be valuable to elucidate its potential as an enzyme inhibitor or substrate, contributing to a better understanding of its biological activity and metabolic fate. Future research involving docking simulations of this compound with relevant enzymes could provide valuable data on its binding affinity and interaction patterns.

Quantum-Chemical Calculations for Reaction Mechanism Elucidation

Quantum-chemical calculations are a cornerstone of computational chemistry, providing detailed information about the electronic structure of molecules and the transition states of chemical reactions. These calculations can be employed to elucidate reaction mechanisms, determine reaction kinetics, and predict various spectroscopic properties. For this compound, quantum-chemical calculations could be used to investigate its reactivity, such as its susceptibility to oxidation or other metabolic transformations.

However, dedicated studies employing quantum-chemical calculations to elucidate the reaction mechanisms of this compound are not readily found in the existing body of scientific publications. The application of methods like Density Functional Theory (DFT) could, for example, help in understanding the bond dissociation energies and the stability of potential reactive intermediates, offering a deeper insight into its chemical behavior.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods for predicting molecular interactions and binding affinities are critical in the fields of drug discovery and toxicology. These computational tools can screen large numbers of chemicals for their potential to interact with specific biological targets. For this compound, these predictions could help in assessing its potential to act as an endocrine disruptor by estimating its binding affinity to nuclear receptors.

While the synthesis and estrogenic activity of this compound have been reported, specific and detailed in silico predictions of its molecular interactions and binding affinities are not widely documented in the literature. nih.gov Such computational studies would complement experimental findings by providing a theoretical basis for the observed biological activities and guiding further toxicological assessments.

Predictive Modeling for Gas Chromatographic Retention Indices of Isomers

Predictive modeling of gas chromatographic (GC) retention indices is a powerful application of computational chemistry in analytical sciences. The retention index is a key parameter for the identification of compounds in complex mixtures. For nonylphenol, which exists as a complex mixture of numerous isomers, predicting their GC retention indices is crucial for their individual identification.

Research has been conducted to develop additive schemes for the prediction of GC retention indices for the 211 structural isomers of 4-nonylphenol (B119669). In these studies, experimentally determined retention indices of a few reference 4-nonylphenol isomers, including this compound, are used as precursors to calculate the retention indices of other isomers. researchgate.net This approach allows for the creation of a database of predicted retention indices, which is invaluable for the identification of nonylphenol isomers in environmental and biological samples.

One study utilized this compound as a precursor (Precursor III) in an additive scheme to predict the retention indices of other 4-nonylphenol isomers. The table below presents a fragment of the predicted retention indices (I-values) for several 4-nonylphenol isomers based on this methodology. researchgate.net

| Isomer Name | Isomer Code | Precursor Used | Predicted Retention Index (I-value) |

|---|---|---|---|

| This compound | 6-1(2),1(1) | Self (Experimental) | 1758 ± 2 |

| 4-(1,1-Dimethyl-2-ethylpentyl)phenol | 5-1,1,2(2) | III | 1703 ± 10 |

| 4-(1,2-Dimethyl-1-ethylpentyl)phenol | 5-1,2(1),1(2) | III | 1723 ± 10 |

| 4-(1,1,2-Trimethylhexyl)phenol | 6-1,1,2(1) | III | 1745 ± 10 |

| 4-(1,2-Dimethyl-1-propylbutyl)phenol | 4-1,2(1),1(3) | III | 1748 ± 10 |

This predictive modeling demonstrates the significant role of computational methods in advancing analytical chemistry, enabling the identification of specific isomers in complex mixtures where authentic standards are not available.

Environmental Transformation and Fate of 4 1 Ethyl 1 Methylhexyl Phenol

Persistence and Biotransformation in Aquatic Ecosystems

The persistence of 4-(1-Ethyl-1-methylhexyl)phenol in aquatic ecosystems is significant, with its resistance to degradation being a key environmental concern. Nonylphenols, as a group, are known to be persistent pollutants. nih.gov The half-lives for the aerobic degradation of NP in sewage sludge and sediments can range from a few days to nearly one hundred days. nih.govnih.gov Under anaerobic conditions, such as those found in deeper sediment layers, the degradation process is even slower, with half-lives extending from approximately 24 to 69 days. nih.gov

The primary mechanism for the breakdown of this compound in aquatic environments is biotransformation, a process driven by microorganisms. nih.gov The rate and extent of this biodegradation are influenced by a variety of environmental factors, including temperature, pH, and the presence of other organic matter and chemical substances. nih.gov For instance, the presence of dissolved oxygen is a critical factor, with oxic (oxygen-rich) conditions generally favoring more rapid degradation compared to anoxic (oxygen-poor) conditions. acs.org

The structure of the nonylphenol isomer itself plays a crucial role in its biodegradability. The biotransformation of this compound is initiated by microbial action, which can lead to the formation of various intermediate products before eventual mineralization.

Table 1: Factors Influencing the Degradation of Nonylphenols in the Environment

| Factor | Influence on Degradation | References |

| Oxygen Availability | Aerobic conditions generally lead to faster degradation than anaerobic conditions. | acs.org |

| Temperature | Higher temperatures can increase the rate of microbial degradation. | nih.govnih.gov |

| pH | Affects microbial activity and the chemical state of the compound. | nih.gov |

| Organic Matter | High organic content in sediments can lead to accumulation. | nih.govoup.com |

| Chemical Structure | The branching of the alkyl chain significantly impacts biodegradability. | acs.orgescholarship.orgnih.gov |

Isomer-Specific Environmental Degradation Kinetics

Research has clearly demonstrated that the environmental degradation of nonylphenol is highly isomer-specific. The structure of the alkyl chain, particularly the degree of branching at the alpha-carbon (the carbon atom attached to the phenol (B47542) ring), is a key determinant of the degradation rate. acs.orgescholarship.orgnih.gov

For the compound this compound, the alpha-carbon is tertiary, bonded to an ethyl group, a methyl group, and a hexyl group. Studies on the biodegradation of various nonylphenol isomers have established a general trend related to the bulkiness of the substituents at the alpha-carbon. The order of biodegradability has been shown to be: α-dimethyl > α-ethyl-α-methyl > α-methyl-α-n-propyl > α-iso-propyl-α-methyl. escholarship.orgnih.gov This indicates that isomers with an α-ethyl-α-methyl substitution, such as this compound, are among the more recalcitrant isomers, degrading more slowly than those with less bulky alpha-substituents.

In well-aerated river sediments, the half-lives of different nonylphenol isomers can vary significantly, ranging from as short as 0.9 days to as long as 13.2 days under oxic conditions. acs.orgescholarship.org Isomers with more complex branching, like this compound, tend to fall into the longer end of this range, highlighting their persistence in the environment. This selective degradation can lead to an enrichment of the more persistent isomers in environmental compartments over time. nih.gov

Table 2: Relative Biodegradability of Nonylphenol Isomers Based on α-Substitution

| α-Substitution Pattern | Relative Biodegradability | References |

| α-dimethyl | Higher | escholarship.orgnih.gov |

| α-ethyl-α-methyl | Intermediate to Lower | escholarship.orgnih.gov |

| α-methyl-α-n-propyl | Lower | escholarship.orgnih.gov |

| α-iso-propyl-α-methyl | Lower | escholarship.orgnih.gov |

Formation of Degradation Products in Environmental Compartments

The biotransformation of this compound and other branched nonylphenols leads to the formation of various degradation products, some of which may also be of environmental concern. A key initial step in the degradation of branched nonylphenols by certain bacteria, such as Sphingomonas species, is ipso-hydroxylation. nih.gov This process involves the enzymatic replacement of the bulky alkyl group with a hydroxyl group.